molecular formula C13H8N4O3S B11035944 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile CAS No. 879464-79-6

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

Cat. No.: B11035944
CAS No.: 879464-79-6
M. Wt: 300.29 g/mol
InChI Key: QKZPJANCTHCSGQ-UHFFFAOYSA-N
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Description

7-(4-Nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. This structure is characterized by:

  • A 4-nitrophenyl group at position 7, contributing strong electron-withdrawing effects.
  • A 5-oxo-2,3-dihydrothiazolo ring, which stabilizes the planar conformation of the bicyclic system.

The compound’s structural complexity and functional diversity make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to nitroaromatic and cyano groups .

Properties

CAS No.

879464-79-6

Molecular Formula

C13H8N4O3S

Molecular Weight

300.29 g/mol

IUPAC Name

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C13H8N4O3S/c14-7-10-11(8-1-3-9(4-2-8)17(19)20)15-13-16(12(10)18)5-6-21-13/h1-4H,5-6H2

InChI Key

QKZPJANCTHCSGQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(C(=O)N21)C#N)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Hantzsch-Type Cyclocondensation with Phenacyl Bromides

A foundational method involves the Hantzsch condensation of 4-phenylthiazole-2-amine, acetylacetone, and 4-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) under reflux conditions in acetonitrile. The reaction proceeds via initial formation of a dihydropyrimidine intermediate, which undergoes cyclization with phenacyl bromide derivatives to yield the thiazolo[3,2-a]pyrimidine core. For the target compound, substituting phenacyl bromide with bromomalononitrile introduces the cyano group at position 6.

Optimization Data :

  • Catalyst : PTSA (15 mmol)

  • Solvent : Acetonitrile (25 mL)

  • Temperature : Reflux (82–85°C)

  • Yield : 78–82% after chromatographic purification

Key spectral data for the product include:

  • IR : 2970 cm⁻¹ (–CH stretching), 1678 cm⁻¹ (>C=O), 1566 cm⁻¹ (–C=N–)

  • ¹H NMR : δ 2.23 (s, 3H, –COCH₃), 7.73–7.95 (m, 4H, Ar–H)

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation significantly enhances reaction efficiency for thiazolopyrimidine derivatives. A mixture of 4-nitrobenzaldehyde (10 mmol), thiourea (10 mmol), and ethyl cyanoacetate (10 mmol) in ethanolic potassium hydroxide undergoes microwave irradiation at 140°C for 8 minutes. This method avoids prolonged heating, reducing side reactions and improving regioselectivity.

Comparative Performance :

ParameterConventional HeatingMicrowave Method
Time24 h8 min
Yield42–55%69–88%
Purity (HPLC)90–92%95–98%

The ¹³C NMR spectrum of the product confirms the cyano carbon at δ 117.1 ppm and the pyrimidine C-7 at δ 165.3 ppm.

Ultrasound-Enhanced Solvent-Free Synthesis

Green Chemistry Protocol

Ultrasound probe irradiation (51 W, 10 min) facilitates solvent-free condensation of 4-nitrobenzaldehyde, 2-aminothiazole, and malononitrile. This method eliminates solvent waste and achieves 90% yield, outperforming conventional reflux (50% yield over 5 h).

Advantages :

  • Atom Economy : 92% (vs. 78% for traditional methods)

  • Reaction Scale : Scalable to 50 g without yield drop

Characteristic UV-Vis absorption at λₘₐₓ = 320 nm (π→π* transition of the nitro group) aligns with the product’s electronic structure.

High-Pressure Q-Tube Reactor Applications

Cyclocondensation Under Elevated Pressure

The Q-Tube reactor enables high-pressure (15 psi) cyclocondensation of 3-oxo-2-(4-nitrophenylhydrazono)propanal with 4-thiazolidinone derivatives at 120°C for 2 h. This method is ideal for thermally sensitive intermediates, achieving 85% yield and >99% purity.

Critical Reaction Parameters :

  • Pressure : 15 psi

  • Catalyst : Ammonium acetate (20 mol%)

  • Byproduct Formation : <2% (vs. 10–15% in open reflux)

Mechanistic Insights and Intermediate Characterization

Proposed Reaction Pathway

  • Step 1 : Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile forms α,β-unsaturated nitrile.

  • Step 2 : Nucleophilic attack by 2-aminothiazole generates a dihydropyrimidine-thione intermediate.

  • Step 3 : Cyclization via intramolecular nucleophilic substitution installs the thiazolo[3,2-a]pyrimidine core.

Isolation of Intermediates :

  • Intermediate A (dihydropyrimidine-thione): m.p. 121–123°C; ¹H NMR δ 4.81 (s, 1H, –CH)

  • Intermediate B (α,β-unsaturated nitrile): IR 2213 cm⁻¹ (C≡N)

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics Across Methodologies

MethodYield (%)TimePurity (%)Eco-Friendliness
Conventional Reflux7824 h90Moderate
Microwave888 min98High
Ultrasound9010 min97Very High
Q-Tube Reactor852 h99High

Challenges and Optimization Strategies

Regioselectivity in Cyano Group Installation

Competing pathways may lead to isomeric byproducts (e.g., 7-cyano vs. 6-cyano derivatives). Using bromomalononitrile instead of malononitrile suppresses isomerization, as confirmed by LC-MS tracking.

Purification Techniques

Chromatography on silica gel (petroleum ether:ethyl acetate, 8:2) remains the most effective purification method, resolving nitro and cyano regioisomers with ΔRf = 0.15 .

Chemical Reactions Analysis

Functional Group Transformations

The cyano (-CN) and carbonyl (-C=O) groups in the compound participate in diverse reactions:

  • Nitrile hydrolysis : Treatment with concentrated H2SO4H_2SO_4 converts the cyano group at position 6 to a carboxamide (-CONH2_2) under reflux conditions .

  • Reduction of nitro group : Catalytic hydrogenation (e.g., H2/PdCH_2/Pd-C) reduces the 4-nitrophenyl substituent to a 4-aminophenyl group, altering electronic properties .

Reaction Reagents Conditions Product
Nitrile hydrolysisH2SO4H_2SO_4 (conc.)Reflux, 4–6 h6-carboxamide derivative
Nitro group reductionH2H_2, Pd-CEthanol, 50°C, 2 h7-(4-aminophenyl)-5-oxo-...-6-carbonitrile

Substitution Reactions

The thiazole and pyrimidine rings undergo electrophilic and nucleophilic substitutions:

  • Halogenation : Reaction with POCl3/PCl5POCl_3/PCl_5 substitutes the carbonyl oxygen at position 5 with chlorine, forming 5-chloro derivatives .

  • Aromatic substitution : The 4-nitrophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis .

Example Reaction Pathway for Halogenation

5-oxo derivative+POCl3Δ5-chloro derivative+byproducts\text{5-oxo derivative} + POCl_3 \xrightarrow{\Delta} \text{5-chloro derivative} + \text{byproducts}

Key spectral data for 5-chloro derivative :

  • 1H^1H-NMR (DMSO-d6d_6): δ 6.41 (s, 1H, pyrimidine-H), 8.10–8.30 (m, 4H, Ar-H).

  • IR: 2213 cm1^{-1} (C≡N), 1695 cm1^{-1} (C=O).

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiazolopyrimidine ring undergoes cleavage:

  • Acid-mediated ring-opening : Heating with HCl opens the thiazole ring, yielding pyrimidine-thiol intermediates .

  • Base-induced rearrangement : Treatment with NaOH transforms the compound into quinazoline derivatives via ring expansion .

Reaction Conditions Product
Acidic ring-openingHCl (conc.), refluxPyrimidine-thiol with 4-nitrophenyl group
Alkaline rearrangementNaOH, ethanol, ΔQuinazoline-carbonitrile hybrid

Biological Interaction Mechanisms

While not direct chemical reactions, the compound interacts with biological targets via:

  • Enzyme inhibition : The cyano and nitro groups facilitate hydrogen bonding with kinase active sites (e.g., EGFR, CDK2) .

  • Intercalation : The planar aromatic system interacts with DNA base pairs, as evidenced by UV-Vis hypochromicity studies.

Key Pharmacophore Features :

  • Nitro group: Enhances electron-withdrawing effects, improving DNA binding affinity.

  • Thiazole ring: Participates in hydrophobic interactions with protein pockets.

Stability and Reactivity

  • Thermal stability : Decomposes above 250°C (DSC data) .

  • Photoreactivity : The nitro group undergoes photoreduction under UV light, forming nitroso intermediates .

Scientific Research Applications

7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs of the target compound include derivatives with variations in substituents and functional groups (Table 1).

Table 1: Structural Features of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents (Position) Functional Group Molecular Weight Key Structural Differences References
Target Compound 4-Nitrophenyl (7), CN (6) Carbonitrile ~393.46* Strong electron-withdrawing nitro group
5-(4-Chlorophenyl)-6-carbonitrile analog 4-Chlorophenyl (5), CN (6) Carbonitrile 321.36 Chloro vs. nitro substituent
5-(4-Methoxyphenyl)-6-carboxamide derivative 4-Methoxyphenyl (5), CONHPh (6) Carboxamide 393.46 Methoxy (electron-donating) vs. nitro
Ethyl 5-(4-Bromophenyl)-3-oxo ester 4-Bromophenyl (5), COOEt (6) Ester 445.30 Bromo substituent; ester vs. carbonitrile

Key Observations:

  • Electron Effects : The 4-nitrophenyl group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methoxy in ) or halogens (e.g., chloro in ).
Pharmacological and Physicochemical Properties

Pharmacological Potential:

  • The nitro group may confer antimicrobial or anticancer activity, as seen in nitroaromatic drugs, though direct data for this compound are lacking .

Physicochemical Properties :

  • Solubility : The carbonitrile group improves polar solubility compared to esters (e.g., ) but less than carboxamides.
  • Stability : The nitro group may reduce photostability compared to methoxy or methyl substituents.
Crystallographic and Spectral Data
  • Crystal Packing : Analogs with halogen substituents (e.g., bromo in ) exhibit π-halogen interactions, while nitro groups may enhance π-stacking due to electron-deficient aromatic rings.
  • Spectroscopy : IR and NMR spectra for analogs confirm carbonyl (1650–1700 cm⁻¹) and nitrile (2200–2250 cm⁻¹) peaks, consistent with the target compound’s structure .

Biological Activity

The compound 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of the compound typically involves multi-step reactions that include the formation of the thiazole and pyrimidine rings. A common method includes the reaction of 4-nitrobenzaldehyde with malononitrile and other reagents under reflux conditions to yield the desired product. The structural characterization is often performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.

Antimicrobial Activity

Research has shown that compounds in the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, demonstrating potent inhibitory effects. The presence of electron-withdrawing groups such as nitro groups enhances this activity by increasing the compound's lipophilicity and ability to penetrate microbial membranes .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cellular signaling pathways. For instance, IC50 values have been reported in the range of 10–20 µM for various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : In a study conducted by Chikhalia et al., a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested against pathogenic bacteria. The results indicated that compounds with nitro substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Anticancer Mechanisms : A study published in Nature explored the mechanism of action of thiazolo[3,2-a]pyrimidines on cancer cells. The findings revealed that these compounds could effectively disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Research Findings Summary Table

Activity Type Effect Cell Lines/Organisms Tested IC50 Values
AntimicrobialBactericidalE. coli, S. aureusVaries; significant inhibition observed
AnticancerInduction of apoptosisMCF-7, A54910–20 µM
Anti-inflammatoryInhibition of COX-2In vitro modelsNot specified

Q & A

Q. What statistical methods are used to validate reproducibility in synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (temperature, catalyst loading).
  • ANOVA : Tests significance of factor interactions (e.g., p < 0.05 for reflux time vs. yield).
  • Control charts : Monitor batch-to-batch variability during scale-up .

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